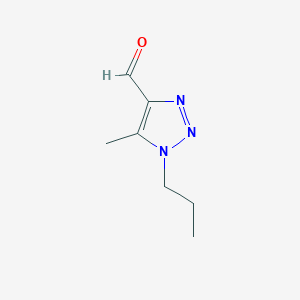
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound containing a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction conditions include:
Solvent: Aqueous or organic solvent
Catalyst: Copper(I) ions
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis methods such as continuous flow chemistry, which allows for the efficient and controlled production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 5-Methyl-1-propyl-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazole derivatives
科学研究应用
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking its activity.
Molecular Targets: The triazole ring can interact with various biological targets, including proteins and nucleic acids, leading to changes in their function and activity.
Pathways Involved: The inhibition of carbonic anhydrase affects physiological processes such as respiration, acid-base balance, and ion transport.
相似化合物的比较
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: A similar triazole compound with different substituents, known for its nitrification inhibitory properties.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Another triazole derivative with a nitrophenyl group, used in various synthetic applications.
Uniqueness
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
5-methyl-1-propyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-3-4-10-6(2)7(5-11)8-9-10/h5H,3-4H2,1-2H3 |
InChI 键 |
KVZYCVLYNKIOIR-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=C(N=N1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


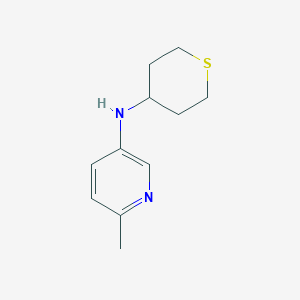

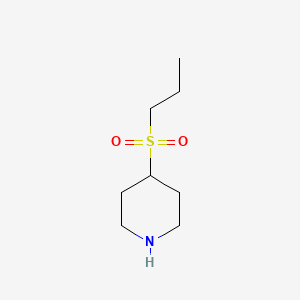
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)
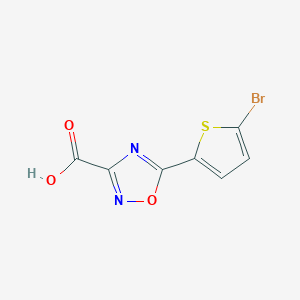



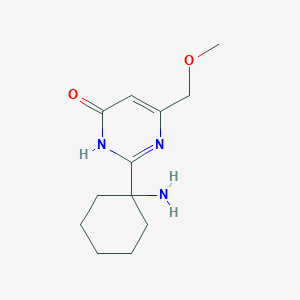
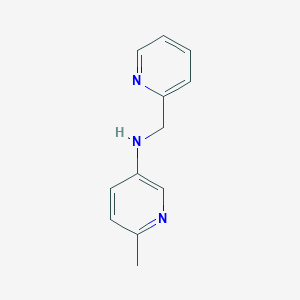
![6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)


